YH239-EE
Overview
Description
YH239-EE is a potent p53-MDM2 interaction inhibitor and apoptosis-inducing agent. It is the ethyl ester of the free carboxylic acid compound YH239. This compound has shown significant potential in inhibiting the growth of cells with wild-type p53 by disrupting the p53-MDM2 interaction, leading to cell cycle arrest and apoptosis .
Mechanism of Action
Target of Action
The primary target of YH239-EE is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . This makes MDM2 an attractive target for cancer therapy .
Mode of Action
This compound acts as a p53-MDM2 interaction inhibitor . It inhibits the interaction between p53 and MDM2, disrupting their protein-protein interaction . This results in elevated p53 levels, leading to cell cycle arrest, DNA repair, or elimination by apoptosis .
Biochemical Pathways
The inhibition of the p53-MDM2 interaction by this compound affects the p53 signaling pathway . In the presence of stress such as DNA damage, the interaction between p53 and MDM2 is disrupted, leading to elevated p53 levels . This triggers a series of downstream effects including cell cycle arrest, DNA repair, or apoptosis .
Result of Action
This compound has been shown to induce apoptosis in various cell lines . For example, it has been found to cause more apoptosis and necrosis in the MCF7 cell line compared to YH239 without the ethyl ester . The (+) enantiomer of this compound demonstrated a markedly higher induction of apoptosis and necrosis in MCF7 cells compared to the (-) enantiomer .
Biochemical Analysis
Biochemical Properties
YH239-EE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the interaction between p53 and MDM2, thereby stabilizing and activating p53. This interaction leads to the induction of apoptosis in cancer cells. The compound also interacts with caspases, particularly caspase-3 and caspase-7, which are essential for the execution phase of apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly the MCF7 cell line, this compound induces apoptosis and necrosis. The compound influences cell signaling pathways by activating p53, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p53-MDM2 complex, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in apoptosis and cell cycle arrest. This compound also induces the activation of caspase-3 and caspase-7, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to induce apoptosis in cancer cells over extended periods, although the rate of apoptosis may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to apoptosis and cell cycle regulation. The compound interacts with enzymes such as caspases and cofactors that facilitate its pro-apoptotic effects. This compound also affects metabolic flux by altering the levels of metabolites involved in cell survival and death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in cancer cells, where it exerts its therapeutic effects. This compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to interact with the p53-MDM2 complex in the nucleus to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
YH239-EE is synthesized from its parent compound YH239 through esterification. The process involves the reaction of YH239 with ethanol in the presence of a suitable catalyst under controlled conditions to form the ethyl ester, this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
YH239-EE primarily undergoes esterification and hydrolysis reactions. The esterification process converts YH239 to this compound, while hydrolysis can revert this compound back to YH239 .
Common Reagents and Conditions
Esterification: Ethanol and a suitable catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.
Major Products
Esterification: this compound (ethyl ester of YH239).
Hydrolysis: YH239 (free carboxylic acid compound).
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in inducing apoptosis in cancer cells by inhibiting the p53-MDM2 interaction
Medicine: Explored as a potential therapeutic agent for treating cancers with wild-type p53, particularly acute myeloid leukemia
Industry: Utilized in the development of new anticancer drugs targeting the p53-MDM2 interaction
Comparison with Similar Compounds
YH239-EE is unique due to its high potency and specificity in inhibiting the p53-MDM2 interaction. Similar compounds include:
Nutlin-3a: Another potent p53-MDM2 inhibitor but with different structural properties.
RG7112: A p53-MDM2 inhibitor with clinical applications in cancer therapy.
This compound stands out due to its superior activity in inducing apoptosis in acute myeloid leukemia cells compared to these reference compounds .
Properties
IUPAC Name |
ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBDDRFPQLPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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